
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of stimulant compounds that are structurally related to amphetamines. This compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
Métodos De Preparación
The synthesis of 4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one typically involves the reaction of 4-methyl-4-phenylpentan-1-one with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The thiomorpholine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for synthetic cathinones.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its ability to inhibit the reuptake of dopamine and norepinephrine.
Medicine: Research is ongoing to explore its potential therapeutic uses, although it is primarily known for its stimulant effects.
Industry: The compound may be used in the synthesis of other chemical intermediates or as a research chemical in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one involves its interaction with the central nervous system. The compound acts as a norepinephrine-dopamine reuptake inhibitor, which means it prevents the reuptake of these neurotransmitters into the presynaptic neuron, leading to increased levels of norepinephrine and dopamine in the synaptic cleft. This results in enhanced stimulation of the postsynaptic receptors, leading to the compound’s stimulant effects. The molecular targets include the dopamine transporter and the norepinephrine transporter.
Comparación Con Compuestos Similares
4-Methyl-4-phenyl-1-(thiomorpholin-4-yl)pentan-1-one is similar to other synthetic cathinones such as:
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: Known for its potent stimulant effects and similar mechanism of action.
4-Methyl-1-phenyl-2-(piperidin-1-yl)pentan-1-one: Another stimulant with comparable effects on the central nervous system.
4-Methyl-1-phenyl-2-(morpholin-1-yl)pentan-1-one: Shares structural similarities and stimulant properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiomorpholine ring, which may confer distinct pharmacological properties compared to other synthetic cathinones.
Propiedades
Número CAS |
5423-50-7 |
|---|---|
Fórmula molecular |
C16H23NOS |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
4-methyl-4-phenyl-1-thiomorpholin-4-ylpentan-1-one |
InChI |
InChI=1S/C16H23NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(18)17-10-12-19-13-11-17/h3-7H,8-13H2,1-2H3 |
Clave InChI |
RZTHUSXZMIBXKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)N1CCSCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
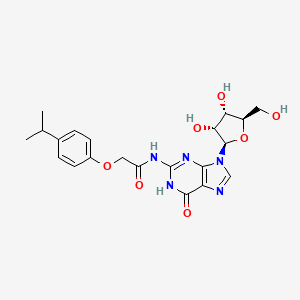
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
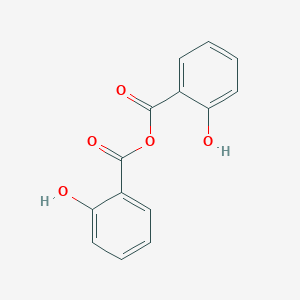

![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
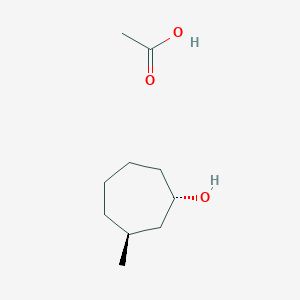
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
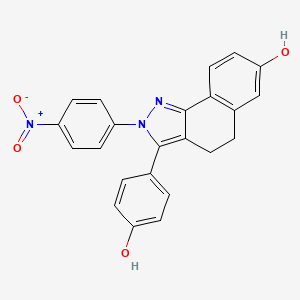
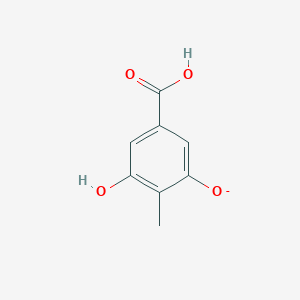
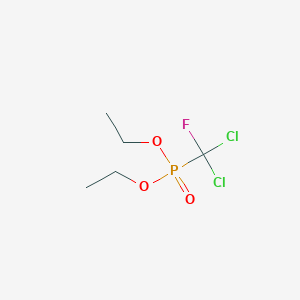
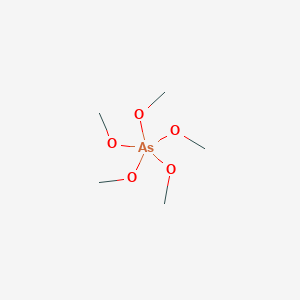
![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
